2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Beschreibung

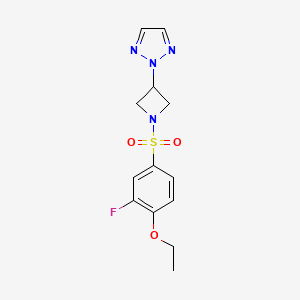

2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine ring via a sulfonyl bridge. The sulfonyl group is substituted with a 4-ethoxy-3-fluorophenyl moiety, which introduces electron-withdrawing fluorine and electron-donating ethoxy groups.

Eigenschaften

IUPAC Name |

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O3S/c1-2-21-13-4-3-11(7-12(13)14)22(19,20)17-8-10(9-17)18-15-5-6-16-18/h3-7,10H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRRDYYDEDOKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 326.35 g/mol . The structure features an azetidine ring, a triazole moiety, and a sulfonyl group, which are significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.35 g/mol |

| CAS Number | 2178771-31-6 |

Synthesis Methods

The synthesis of 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves copper-catalyzed azide-alkyne cycloaddition reactions. This method allows for efficient formation of the triazole linkage under mild conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Neurotransmitter Receptors : Compounds similar to this triazole derivative have been shown to act as positive allosteric modulators at neurotransmitter receptors, enhancing their activity without direct activation. This mechanism may be beneficial in treating neurodegenerative diseases and psychiatric disorders.

- Enzymatic Pathways : The sulfonamide group can influence enzymatic activity by modifying enzyme-substrate interactions or inhibiting specific pathways.

Case Studies and Research Findings

Research has demonstrated the potential of triazole derivatives in various therapeutic areas:

- Antimicrobial Activity : Some studies indicate that triazole compounds exhibit significant antimicrobial properties against a range of pathogens. For example, derivatives have shown effectiveness against resistant strains of bacteria and fungi.

- Anticancer Potential : Triazoles have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of similar compounds, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

When compared to other similar compounds, such as 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole , the unique combination of functional groups in 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole may confer distinct biological activities that warrant further exploration.

| Compound Name | Biological Activity |

|---|---|

| 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | Antimicrobial, anticancer |

| 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | Moderate antimicrobial effects |

Vergleich Mit ähnlichen Verbindungen

2-[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (BK48098)

- Structure : Differs in the sulfonyl substituent (2-fluorophenyl vs. 4-ethoxy-3-fluorophenyl).

- Key Differences: Substituent Position: The fluorine in BK48098 is at the ortho position, whereas the target compound has para-ethoxy and meta-fluoro groups. This alters electronic effects: the ethoxy group in the target compound may enhance solubility via polar interactions .

2-(Phenylsulfonyl)-2H-1,2,3-triazole

- Structure : Lacks the azetidine ring and fluorophenyl substituent.

- Key Differences :

- Bioactivity : The phenylsulfonyl derivative exhibited moderate anticancer activity (10.83–17.64% growth inhibition) against renal, colon, and breast cancer cell lines . The azetidine in the target compound may improve target affinity due to reduced steric hindrance compared to bulkier aryl groups.

- Synthesis : Prepared via sulfonamidation of 1H-1,2,3-triazole with benzenesulfonyl chloride, whereas the target compound likely requires azetidine functionalization .

Triazole Derivatives with Fluorinated Aromatic Groups

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structure : Contains multiple fluorophenyl groups and a thiazole ring.

- Key Differences: Crystallography: Compound 5 crystallizes in a triclinic system (P¯I symmetry) with two independent molecules in the asymmetric unit. The fluorophenyl groups adopt perpendicular orientations, influencing molecular packing . The target compound’s ethoxy group may disrupt such stacking, enhancing solubility.

Triazole-Based Anticancer Agents

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Features a 1,2,4-triazole core with difluorophenyl and sulfonylphenyl substituents.

- Key Differences :

- Triazole Isomerism : The 1,2,4-triazole isomer in this compound may exhibit different hydrogen-bonding capabilities compared to the 1,2,3-triazole in the target compound.

- Fluorine Count : The additional fluorine atoms in the difluorophenyl group could enhance metabolic stability but reduce solubility compared to the ethoxy group in the target compound .

Q & A

Q. What are the common synthetic routes for 2H-1,2,3-triazole derivatives containing sulfonyl and fluorophenyl groups?

The synthesis of 2H-1,2,3-triazole derivatives typically involves cycloaddition reactions, condensation, or functionalization of pre-existing triazole cores. For example:

- Stepwise assembly : Reacting azide precursors with alkynes (e.g., via Huisgen cycloaddition) or employing nitrile oxide intermediates. describes a method using substituted benzaldehydes, nitroethane, and sodium azide to synthesize 2-substituted-4-aryl-2H-1,2,3-triazoles with yields of 51–91% .

- Sulfonylation : Introducing the sulfonyl group via reaction of azetidine intermediates with sulfonyl chlorides. For instance, the 4-ethoxy-3-fluorophenylsulfonyl moiety can be attached to the azetidine ring under basic conditions (e.g., using triethylamine in dichloromethane) .

- Regioselective methods : Recent advances employ iodide ions to enhance α-C(sp³)−H triazolization of ethers, achieving regioselectivity >90% (e.g., Procedure B in ) .

Q. How is X-ray crystallography applied in determining the structure of such triazole derivatives?

X-ray crystallography remains the gold standard for unambiguous structural elucidation. The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement, particularly for resolving complex substituent arrangements (e.g., sulfonyl, azetidine, and fluorophenyl groups). Key steps include:

- Data collection : High-resolution diffraction data (e.g., Cu-Kα or synchrotron radiation).

- Structure solution : Using direct methods (SHELXS) or intrinsic phasing.

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths, angles) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of 2-substituted-1,2,3-triazoles be addressed?

Regioselectivity is a critical challenge due to competing reaction pathways. Advanced strategies include:

- Catalytic systems : Using iodide ions to direct α-C(sp³)−H functionalization, as demonstrated in the synthesis of 4-phenyl-2-(tetrahydro-2H-pyran-2-yl)-2H-1,2,3-triazole (77% yield) .

- Steric/electronic control : Bulky substituents on the azetidine ring or electron-withdrawing groups (e.g., sulfonyl) can bias reaction pathways.

- Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity to favor one regioisomer.

Q. What strategies resolve contradictions in biological activity data due to substituent variations?

Contradictions in biological activity often arise from subtle structural differences. Methodological approaches include:

- Systematic SAR studies : Synthesizing analogs with incremental modifications (e.g., varying the ethoxy/fluoro position or azetidine substitution) and testing against target pathogens (Table 1).

- Computational modeling : Docking studies to correlate substituent effects with binding affinity (e.g., interactions with fungal CYP51 enzymes for antifungal activity) .

Table 1 : Substituent Effects on Antifungal Activity (Hypothetical Data)

| Substituent Position (R) | MIC (μg/mL) C. albicans | Binding Energy (kcal/mol) |

|---|---|---|

| 4-Ethoxy-3-fluoro | 2.5 | -9.8 |

| 4-Methoxy-3-chloro | 10.2 | -7.2 |

| 3-Fluoro-4-nitro | 25.6 | -5.1 |

Q. What mechanistic insights explain the antimicrobial activity of sulfonyl-containing triazoles?

The sulfonyl group enhances bioavailability and target engagement through:

- Enzyme inhibition : Binding to essential microbial enzymes (e.g., dihydrofolate reductase or cytochrome P450) via hydrogen bonding with the sulfonyl oxygen.

- Membrane disruption : Amphiphilic properties from the sulfonyl and fluorophenyl groups may perturb microbial membranes .

- Synergistic effects : Combining with azetidine’s rigidity and triazole’s metal-coordinating ability (e.g., disrupting zinc-dependent proteases).

Data Contradiction Analysis

Example : Conflicting reports on synthesis yields for similar triazole derivatives (e.g., 51% vs. 91% in vs. 74–77% in ).

- Resolution : Yield discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.